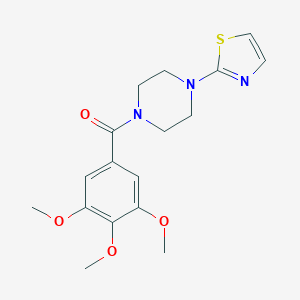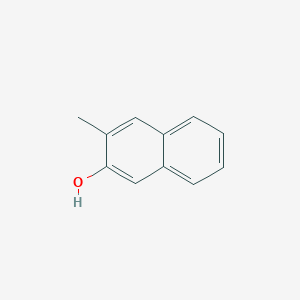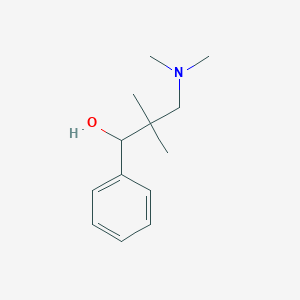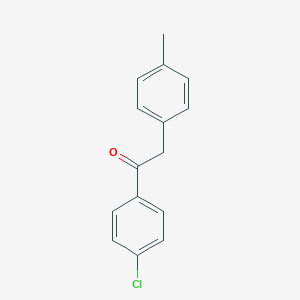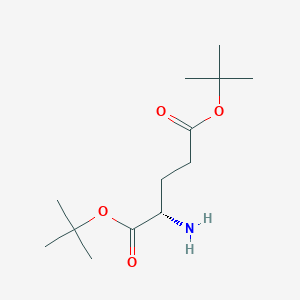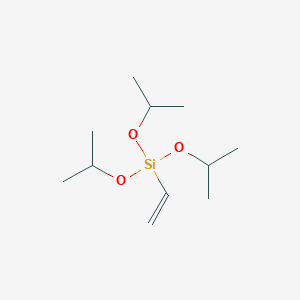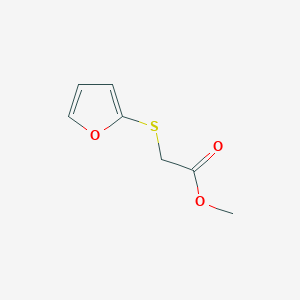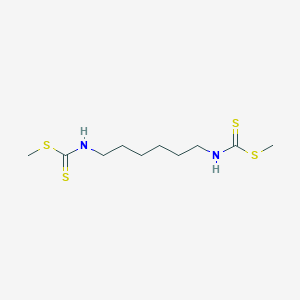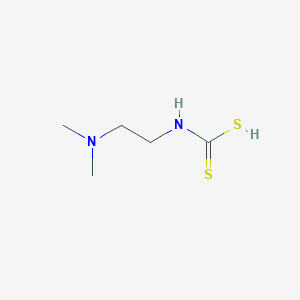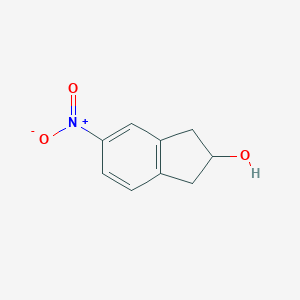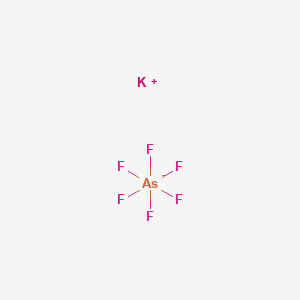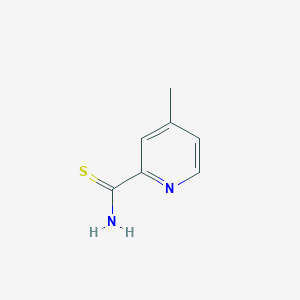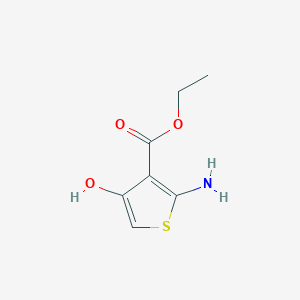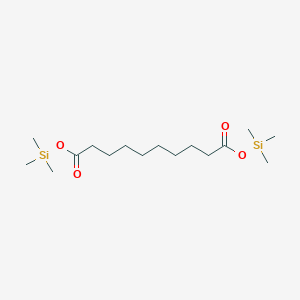
Catechol bis(trifluoromethanesulfonate)
Übersicht
Beschreibung
Catechol bis(trifluoromethanesulfonate) is a compound that is not directly mentioned in the provided papers, but its related chemistry can be inferred from the studies involving trifluoromethanesulfonate derivatives and related sulfur-nitrogen compounds. Trifluoromethanesulfonate, often referred to as triflate, is a functional group known for its utility in various organic synthesis reactions due to its strong electron-withdrawing properties and ability to stabilize reaction intermediates .
Synthesis Analysis
The synthesis of trifluoromethanesulfonate derivatives is highlighted in several studies. For instance, a solvent-free bisindolylation reaction of indoles with alkyl and aryl trifluoromethyl ketones was catalyzed by trifluoromethanesulfonic acid, leading to the formation of trifluoromethyl-substituted bisindolylalkane derivatives . Additionally, bismuth(III) trifluoromethanesulfonate has been used as an efficient catalyst for the sulfonylation of arenes, demonstrating the versatility of trifluoromethanesulfonate in facilitating electrophilic aromatic substitutions .
Molecular Structure Analysis
The molecular structure of bis(trifluoromethyl)sulfonyl)amine, a related compound, has been analyzed, revealing extensive electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur. This delocalization results in a shortening of the S-N bond upon deprotonation, which is a characteristic that could be relevant to the behavior of catechol bis(trifluoromethanesulfonate) as well .
Chemical Reactions Analysis
Trifluoromethanesulfonate derivatives are involved in various chemical reactions. Bismuth(III) trifluoromethanesulfonate has been shown to catalyze the allylation of dioxolanes, leading to the formation of highly functionalized esters . Moreover, strong Brønsted acids like bis(trifluoromethanesulfon)imide have been used to catalyze hetero-Michael addition reactions with superior scope, reaction rates, and yields compared to Lewis acid-catalyzed processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethanesulfonate derivatives are influenced by their strong electron-withdrawing trifluoromethyl groups. These properties are crucial for their reactivity and stability in various organic reactions. For example, scandium(III) trifluoromethanesulfonate has been used as a mild and environmentally friendly catalyst in the synthesis of bis(3'-indolyl)alkanes and bis(3'-indolyl)-1-deoxyalditols, indicating the potential for trifluoromethanesulfonate derivatives to be used in green chemistry applications .
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Reactions
Bis(trifluoromethanesulfon)imide, a compound related to catechol bis(trifluoromethanesulfonate), has been used as a catalyst in the hetero-Michael addition of nitrogen, oxygen, and sulfur nucleophiles to unsaturated ketones and other substrates, showing superior scope, reaction rates, and yields compared to Lewis acid-catalyzed processes (Wabnitz & Spencer, 2003).
Synthesis of Fluorinated Compounds
Trifluoromethanesulfonic acid, a closely related compound, has been used to synthesize fluorinated bisphenols and tetraphenols through a condensation reaction with catechol and other bisphenols, yielding good results (Tao et al., 2013).
Ionic Liquid Research
Studies have explored the properties of ionic liquids containing bis(trifluoromethyl)sulfonyl imide and trifluoromethanesulfonate anions, useful in applications such as electrolytes in batteries and other electrochemical devices (Gouveia et al., 2017).
Cross-Coupling Reactions
Aryl and heteroaryl bis(catechol) silicates, undergoing palladium-catalyzed cross-coupling with aryl triflates, have shown excellent yields. These bis(catechol) silicates are stable and prepared from catechol and an aryl siloxane (Seganish & DeShong, 2004).
Electrophilic Acylation Catalyst
Bis(trifluoroalkylsulfonylimino)trifluoromethanesulfonic acid has been used as a catalyst in the Friedel–Crafts acylation of aromatic substrates (Posternak et al., 2009).
Synthesis of Palladium Complexes
Palladium bis(trifluoromethanesulfonate) has been synthesized for use in the preparation of palladium(II) complexes, showcasing its utility in inorganic and coordination chemistry (Murata & Ido, 1994).
Structure and Vibrational Frequencies Studies
Ab initio studies of bis(trifluoromethanesulfone)imide ion pairs have been conducted to understand their structure and vibrational frequencies, important for applications in materials science and chemistry (Gejji et al., 1999).
Ionic Conductivity in Polymer Electrolytes
Studies on the ionic conductivity of polymer electrolytes doped with salts of trifluoromethanesulfonate and bis(trifluoromethanesulfonyl)imidate have been conducted, relevant for battery technology and material sciences (Lee & Allcock, 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O6S2/c9-7(10,11)21(15,16)19-5-3-1-2-4-6(5)20-22(17,18)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISAIQHXAICQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Catechol bis(trifluoromethanesulfonate) | |
CAS RN |
17763-91-6 | |
| Record name | Catechol Bis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



